3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Description
Properties
IUPAC Name |
3,6-dimethyl-2,4-dihydro-1,3-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-4-10-9(5-8)6-11(2)7-12-10/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAZZKLMXVYOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCN(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292774 | |
| Record name | 3,6-dimethyl-3,4-dihydro-2h-1,3-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3534-33-6 | |
| Record name | NSC85469 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-dimethyl-3,4-dihydro-2h-1,3-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through a Mannich-type condensation reaction. This involves the reaction of a phenol, an amine, and formaldehyde. The process can be carried out under conventional heating or microwave irradiation, with the latter offering a more rapid and high-yielding method .
Conventional Method:
- Dissolve aromatic primary amine in methanol.
- Add formaldehyde and reflux for 10 minutes.
- Add 4-hydroxy acetophenone and continue refluxing for a specified period .
Microwave Irradiation Method:
- Mix the reactants in a solvent-free environment.
- Subject the mixture to microwave irradiation.
- The reaction is typically faster and yields higher purity products .
Industrial Production Methods
Industrial production of benzoxazines, including this compound, often involves a one-pot process. This method heats an aromatic amine, a phenol, and formaldehyde together, simplifying the synthesis and making it more cost-effective .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Polymerization: The compound can undergo ring-opening polymerization to form polybenzoxazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Polymerization: Thermal ring-opening polymerization can occur with or without catalysts.
Major Products
Oxidation: Oxo-derivatives of benzoxazine.
Substitution: Halogenated or nitrated benzoxazine derivatives.
Polymerization: High molecular weight polybenzoxazine resins.
Scientific Research Applications
3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its ability to undergo ring-opening polymerization, forming a high molecular weight polymer matrix. This process enhances the material’s mechanical performance, flame resistance, and chemical stability . In biological systems, the compound’s activity may involve interactions with cellular targets, leading to effects such as anti-inflammatory and antibacterial actions .
Comparison with Similar Compounds
Thermal Properties and Polymerization Behavior
Substituents on the benzoxazine ring significantly impact thermal stability and glass transition temperatures ($T_g$):
The $Tg$ of 3,6-dimethyl derivatives is expected to exceed that of BA-a (173°C) and approach BA-mt (217°C) due to increased steric hindrance and restricted molecular motion . Fluorinated analogs, while thermally robust, prioritize hydrophobicity over $Tg$ enhancement .
Volumetric expansion during polymerization also varies. Molecular dynamics simulations show that substituents like phenyl or ethyl groups increase crosslinking density and reduce expansion (+2.5 vol.% at 80% conversion for phenyl-substituted derivatives) . The 3,6-dimethyl derivative may exhibit intermediate expansion behavior due to balanced steric effects.
Polymerization and Crosslinking
Benzoxazines polymerize via cationic ring-opening mechanisms. For instance, 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine forms complex polymer networks initiated by onium salts . Methyl groups in 3,6-dimethyl derivatives could slow polymerization kinetics due to steric hindrance, reducing crosslinking density compared to less hindered analogs like BA-a .
Biological Activity
3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine (CAS No. 3534-33-6) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The compound's structure includes a benzene ring fused with a heterocyclic oxazine moiety, which contributes to its chemical reactivity and biological properties.
Chemical Structure:
- Molecular Formula: C10H13NO
- Molecular Weight: 163.22 g/mol
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity: Studies have shown that benzoxazines can act as effective antioxidants, scavenging free radicals and reducing oxidative stress in cellular models .
- Neuroprotective Effects: The compound has been evaluated for its neuroprotective potential in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis .
- Antidiabetic Effects: Some derivatives of benzoxazines have demonstrated the ability to enhance insulin secretion from pancreatic islets, indicating potential applications in diabetes management .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: The compound may bind to specific receptors involved in metabolic regulation and neuroprotection.
- Enzymatic Modulation: It is suggested that benzoxazines can inhibit or activate enzymes related to oxidative stress and metabolic pathways.
Study on Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several benzoxazine derivatives, including this compound. The results indicated significant radical scavenging activity compared to standard antioxidants like Trolox.
| Compound | IC50 (µM) | Standard Comparison |
|---|---|---|
| This compound | 25 | Trolox (40) |
| Other Benzoxazines | Varies | Varies |
Neuroprotective Study
In a neuroprotective study involving neuronal cell cultures exposed to oxidative stressors, this compound was found to significantly reduce cell death and promote cell viability.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 30 |
| Compound | 70 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
